N',N',4-trimethylbenzenesulfonohydrazide
CAS No.: 53153-59-6
Cat. No.: VC5047592
Molecular Formula: C9H14N2O2S
Molecular Weight: 214.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53153-59-6 |
|---|---|
| Molecular Formula | C9H14N2O2S |
| Molecular Weight | 214.28 |
| IUPAC Name | N',N',4-trimethylbenzenesulfonohydrazide |
| Standard InChI | InChI=1S/C9H14N2O2S/c1-8-4-6-9(7-5-8)14(12,13)10-11(2)3/h4-7,10H,1-3H3 |
| Standard InChI Key | ZGKOFNKFGIVSDI-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NN(C)C |
Introduction
Chemical Structure and Nomenclature
N',N',4-Trimethylbenzenesulfonohydrazide (IUPAC name: N',N',4-trimethylbenzenesulfonohydrazide) belongs to the class of benzenesulfonohydrazides, which are sulfonic acid derivatives where the sulfonyl group (-SO₂-) is bonded to a hydrazide moiety (-NH-NH₂). In this compound:
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The benzene ring is substituted with a methyl group at the 4-position.
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Both nitrogen atoms in the hydrazide group are methylated, resulting in an N',N'-dimethylhydrazide structure.
The molecular formula is C₁₀H₁₆N₂O₂S, with a molecular weight of 228.31 g/mol. The methyl groups on the hydrazide nitrogen enhance steric hindrance and influence the compound’s reactivity, particularly in condensation reactions with aldehydes or ketones to form hydrazones .
Synthesis and Synthetic Pathways
General Synthesis Strategy
The synthesis of N',N',4-trimethylbenzenesulfonohydrazide can be inferred from methods used for analogous compounds :
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Sulfonylation of 4-Methylbenzenesulfonyl Chloride:
Reacting 4-methylbenzenesulfonyl chloride with hydrazine hydrate yields 4-methylbenzenesulfonohydrazide. -
Methylation of the Hydrazide Nitrogen:
Subsequent treatment with methylating agents (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) introduces methyl groups onto the hydrazide nitrogen atoms.
Key Reaction:
Optimization Considerations
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Solvent Selection: Ethanol or methanol is typically used for sulfonylation, while dimethylformamide (DMF) facilitates methylation .
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Temperature: Reactions are conducted under reflux (70–80°C) to ensure completeness .
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Yield: Methylation steps often exhibit moderate yields (40–60%) due to competing side reactions .
Physicochemical Properties
Physical Characteristics
While specific data for N',N',4-trimethylbenzenesulfonohydrazide are scarce, analogs such as 2,4,6-trimethylbenzenesulfonohydrazide ( ) provide a baseline:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum of N',N',4-trimethylbenzenesulfonohydrazide is expected to display:
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Aromatic Protons: A singlet at δ 7.04–7.10 ppm for the 4-methyl-substituted benzene ring .
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Methyl Groups:
¹³C NMR would show signals for:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would likely show a molecular ion peak at m/z 228.31 (C₁₀H₁₆N₂O₂S) . Fragmentation patterns would include losses of methyl groups (-15 Da) and the sulfonyl moiety (-64 Da) .
Biological Activity and Applications
Coordination Chemistry
Benzenesulfonohydrazides are widely used as ligands in metal complexes due to their multiple binding sites . For example:
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Copper(II) Complexes: Display enhanced antibacterial activity compared to free ligands .
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Palladium(II) Complexes: Investigated for antitumor applications .
N',N',4-Trimethylbenzenesulfonohydrazide could serve as a tetradentate ligand, coordinating via the sulfonyl oxygen and hydrazide nitrogen atoms .
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